Cas no 2137533-14-1 (3-[5-(Chloromethyl)pyridin-3-yl]aniline)
![3-[5-(Chloromethyl)pyridin-3-yl]aniline structure](https://ja.kuujia.com/scimg/cas/2137533-14-1x500.png)
3-[5-(Chloromethyl)pyridin-3-yl]aniline 化学的及び物理的性質
名前と識別子
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- 3-[5-(chloromethyl)pyridin-3-yl]aniline
- EN300-715871
- 2137533-14-1
- 3-[5-(Chloromethyl)pyridin-3-yl]aniline
-
- インチ: 1S/C12H11ClN2/c13-6-9-4-11(8-15-7-9)10-2-1-3-12(14)5-10/h1-5,7-8H,6,14H2
- InChIKey: OTJXIHCNFUNXBQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=CC(=C1)C1C=CC=C(C=1)N
計算された属性
- せいみつぶんしりょう: 218.0610761g/mol
- どういたいしつりょう: 218.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38.9Ų
3-[5-(Chloromethyl)pyridin-3-yl]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715871-0.05g |
3-[5-(chloromethyl)pyridin-3-yl]aniline |
2137533-14-1 | 95.0% | 0.05g |
$912.0 | 2025-03-12 | |
Enamine | EN300-715871-5.0g |
3-[5-(chloromethyl)pyridin-3-yl]aniline |
2137533-14-1 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
Enamine | EN300-715871-0.5g |
3-[5-(chloromethyl)pyridin-3-yl]aniline |
2137533-14-1 | 95.0% | 0.5g |
$1043.0 | 2025-03-12 | |
Enamine | EN300-715871-2.5g |
3-[5-(chloromethyl)pyridin-3-yl]aniline |
2137533-14-1 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 | |
Enamine | EN300-715871-0.25g |
3-[5-(chloromethyl)pyridin-3-yl]aniline |
2137533-14-1 | 95.0% | 0.25g |
$999.0 | 2025-03-12 | |
Enamine | EN300-715871-10.0g |
3-[5-(chloromethyl)pyridin-3-yl]aniline |
2137533-14-1 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 | |
Enamine | EN300-715871-1.0g |
3-[5-(chloromethyl)pyridin-3-yl]aniline |
2137533-14-1 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
Enamine | EN300-715871-0.1g |
3-[5-(chloromethyl)pyridin-3-yl]aniline |
2137533-14-1 | 95.0% | 0.1g |
$956.0 | 2025-03-12 |
3-[5-(Chloromethyl)pyridin-3-yl]aniline 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
3-[5-(Chloromethyl)pyridin-3-yl]anilineに関する追加情報
Recent Advances in the Study of 3-[5-(Chloromethyl)pyridin-3-yl]aniline (CAS: 2137533-14-1) in Chemical Biology and Pharmaceutical Research
3-[5-(Chloromethyl)pyridin-3-yl]aniline (CAS: 2137533-14-1) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 3-[5-(Chloromethyl)pyridin-3-yl]aniline is its role in the development of small-molecule inhibitors targeting specific protein kinases. Recent publications have demonstrated that derivatives of this compound exhibit potent inhibitory activity against kinases involved in cancer cell proliferation and survival. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of analogs based on 3-[5-(Chloromethyl)pyridin-3-yl]aniline, which showed promising results in preclinical models of breast cancer and leukemia.
In addition to its applications in oncology, 3-[5-(Chloromethyl)pyridin-3-yl]aniline has also been investigated for its potential in antimicrobial drug development. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to serve as a scaffold for designing new antibiotics. The researchers found that certain modifications to the chloromethyl and aniline moieties enhanced the compound's activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli.
The chemical versatility of 3-[5-(Chloromethyl)pyridin-3-yl]aniline is further underscored by its use in the synthesis of fluorescent probes for biological imaging. A 2022 study in Chemical Communications detailed the development of a novel probe based on this compound, which exhibited high selectivity and sensitivity for detecting reactive oxygen species (ROS) in live cells. This innovation has significant implications for understanding oxidative stress-related diseases and evaluating the efficacy of antioxidant therapies.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-[5-(Chloromethyl)pyridin-3-yl]aniline derivatives. Recent research has focused on improving the compound's bioavailability and reducing potential off-target effects. For example, a 2023 study in the European Journal of Medicinal Chemistry employed computational modeling and structure-activity relationship (SAR) analysis to identify key structural modifications that enhance the compound's therapeutic index.
In conclusion, 3-[5-(Chloromethyl)pyridin-3-yl]aniline (CAS: 2137533-14-1) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, from kinase inhibitors to antimicrobial agents and fluorescent probes, highlight its potential to address unmet medical needs. Future research should focus on further elucidating its mechanism of action and translating preclinical findings into clinical applications.
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